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Compound of Interest

Compound Name:
2-Methylpyrrolo[2,1-f][1,2,4]triazin-

4(1H)-one

Cat. No.: B1417662 Get Quote

The pyrrolo[2,1-f][1][2][3]triazinone core is a "privileged scaffold" in modern medicinal

chemistry, serving as the foundation for a multitude of potent and selective therapeutic agents.

[4][5] Its unique fused heterocyclic structure, rich in nitrogen atoms, offers a three-dimensional

architecture ideal for engaging with a variety of biological targets, from kinases to viral proteins.

[4][6] The subject of this guide, 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one (CAS No. 1150617-73-

4), represents a specific embodiment of this promising chemical class.

As with any novel chemical entity destined for biological investigation, a thorough

understanding of its fundamental physicochemical properties is not merely academic—it is the

bedrock upon which all subsequent research is built. Solubility dictates how a compound

behaves in biological assays and its potential for oral bioavailability, while stability determines

its shelf-life, degradation pathways, and the development of safe, effective formulations.

Publicly available experimental data for this specific 2-methyl isomer is limited. Therefore, this

guide adopts the perspective of a Senior Application Scientist to provide a comprehensive

framework for the determination of its solubility and stability profiles. We will not just list

protocols; we will delve into the causality behind the experimental choices, grounding our

methodologies in the established principles of physical and analytical chemistry. This document

is designed to be a self-validating system, empowering researchers to generate the robust and

reliable data essential for advancing their discovery and development programs.
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Foundational Physicochemical Profile: What the
Structure Tells Us
Before embarking on experimental assessment, an analysis of the 2-Methylpyrrolo[2,1-f]triazin-

4(1H)-one structure provides critical insights into its expected behavior.

The Pyrrolotriazinone Core: This fused heterocyclic system contains multiple nitrogen atoms,

which can act as hydrogen bond acceptors, and a lactam-like amide proton that can act as a

hydrogen bond donor. The presence of these functional groups suggests a potential for

moderate aqueous solubility.[4]

Aromaticity and Lipophilicity: The fused ring system is largely aromatic, contributing to a

degree of lipophilicity. The appended methyl group at the 2-position will slightly increase this

lipophilicity. The interplay between the polar lactam functionality and the lipophilic core will be

a key determinant of its solubility profile.

Ionization Potential (pKa): The molecule possesses a lactam moiety. While amides are

generally neutral, the exact pKa would need to be determined experimentally or

computationally. The presence of multiple nitrogen atoms could lead to a weakly basic

character, meaning the compound's solubility could be pH-dependent.

A logical first step in any characterization is the computational prediction of these properties.

In Silico Prediction Workflow
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Caption: Workflow for in silico prediction of key physicochemical properties.

Computational tools provide a valuable, resource-efficient starting point to estimate properties

like logP and aqueous solubility, guiding subsequent experimental design.[7][8][9]

A Dichotomy in Solubility: Kinetic vs.
Thermodynamic Assessment
In drug discovery, solubility is not a single value but a concept with two critical facets: kinetic

and thermodynamic solubility.[10] Understanding the distinction is essential for interpreting data

correctly at different stages of research.
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Kinetic Solubility: This measures the concentration of a compound before it precipitates out

of solution when added from a high-concentration DMSO stock. It reflects the conditions of

most high-throughput biological screening assays and is crucial for avoiding false negatives

due to compound precipitation.[10][11][12]

Thermodynamic Solubility: This is the true equilibrium solubility, where the dissolved solute is

in equilibrium with its solid state.[13][14] This value is vital for later-stage development,

including formulation and toxicology studies.[13]

Table 1: Comparison of Solubility Assays
Parameter Kinetic Solubility Thermodynamic Solubility

Purpose
Early discovery, HTS triage,

SAR guidance

Lead optimization, pre-

formulation, PK studies

Starting Material DMSO stock solution
Solid compound (crystalline or

amorphous)

Incubation Time Short (e.g., 2 hours)
Long (e.g., 24 hours) to reach

equilibrium

Throughput High Low to Medium

Typical Method
Nephelometry, Direct UV, LC-

MS/MS

Shake-Flask with HPLC-UV or

LC-MS/MS

Protocol: High-Throughput Kinetic Solubility Assay
This protocol outlines a common method using a plate reader for UV absorbance

quantification.

Objective: To rapidly determine the kinetic solubility of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one in

an aqueous buffer.

Materials:

2-Methylpyrrolo[2,1-f]triazin-4(1H)-one

Dimethyl Sulfoxide (DMSO), anhydrous
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Phosphate-Buffered Saline (PBS), pH 7.4

96-well filter plates (e.g., 0.45 µm PVDF)

96-well UV-transparent collection plates

Plate reader with UV absorbance capabilities

Methodology:

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100%

DMSO.

Serial Dilution: In a 96-well polypropylene plate, perform serial dilutions of the stock solution

with DMSO to create a standard curve (e.g., from 10 mM down to ~0.01 mM).

Sample Preparation: In the 96-well filter plate, add 196 µL of PBS (pH 7.4) to each well. Add

4 µL of the 10 mM DMSO stock solution. This results in a final DMSO concentration of 2%

and a nominal compound concentration of 200 µM.

Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours. This

allows for precipitation of the compound if its solubility is below the nominal concentration.

Filtration: Place the filter plate on top of a UV-transparent collection plate. Centrifuge to pass

the supernatant through the filter, removing any precipitated solid.

Quantification:

Transfer an aliquot of the clear filtrate to another UV plate and dilute with buffer as

necessary to be within the linear range of the spectrophotometer.

Prepare a standard curve in the same buffer and DMSO concentration.

Measure the UV absorbance at the compound's λmax.

Calculation: Determine the concentration of the compound in the filtrate by comparing its

absorbance to the standard curve. This concentration is the kinetic solubility.
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Protocol: Thermodynamic "Shake-Flask" Solubility
Assay
This protocol is considered the gold standard for determining equilibrium solubility.[11][13]

Objective: To determine the equilibrium solubility of solid 2-Methylpyrrolo[2,1-f]triazin-4(1H)-

one.

Materials:

Solid 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one (crystalline form preferred)

Buffer of choice (e.g., PBS pH 7.4)

Glass vials

Orbital shaker or rotator in a temperature-controlled environment

Syringe filters (e.g., 0.22 µm)

HPLC-UV or LC-MS/MS system

Methodology:

Sample Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass

vial. The key is to ensure undissolved solid remains at the end of the experiment.

Solvent Addition: Add a known volume of the buffer (e.g., 1 mL of PBS pH 7.4) to the vial.

Equilibration: Seal the vial and place it on an orbital shaker in a constant temperature

incubator (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.

[13]

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle.

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately

filter it through a syringe filter to remove all undissolved particles.
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Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the

concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method

against a known standard curve.

Verification: Visually inspect the original vial to confirm that excess solid material is still

present, validating that a saturated solution was achieved.

Stability Profiling: A Forced Degradation Approach
Stability testing is critical to identify potential degradation pathways and to develop a stability-

indicating analytical method.[15][16] Forced degradation, or stress testing, involves subjecting

the compound to conditions more severe than accelerated storage to provoke degradation.[15]

[17] The goal is typically to achieve 5-20% degradation of the parent compound.[18][19]

Forced Degradation Workflow
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Caption: Workflow for forced degradation studies.

Protocol: Forced Degradation Studies
Objective: To identify the degradation pathways of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one and

develop a stability-indicating HPLC method.

General Procedure:

Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g.,

acetonitrile/water).
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For each condition, run a parallel "control" sample stored at ambient temperature and

protected from light.

After exposure, neutralize acidic and basic samples before analysis.

Analyze all samples by a suitable HPLC method, preferably with a photodiode array (PDA)

detector and mass spectrometer (MS) to detect and characterize degradants.

Table 2: Standard Conditions for Forced Degradation
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Stress Condition Reagent/Condition
Typical Duration &
Temperature

Rationale &
Causality

Acid Hydrolysis 0.1 M to 1 M HCl
24-48 hours at RT or

up to 60°C

The lactam bond in

the triazinone ring is a

potential site for acid-

catalyzed hydrolysis.

Base Hydrolysis 0.1 M to 1 M NaOH
24-48 hours at RT or

up to 60°C

The lactam is also

susceptible to base-

catalyzed hydrolysis,

potentially leading to

ring-opening.

Oxidation 3% to 30% H₂O₂ 24 hours at RT

The electron-rich

pyrrole ring and other

nitrogen atoms could

be susceptible to

oxidation, potentially

forming N-oxides.

Thermal
60-80°C (in solid state

and solution)
Up to 7 days

Assesses the intrinsic

thermal stability of the

molecule. Degradation

may occur if the

molecule is thermally

labile.

Photostability

ICH Q1B compliant

light source (Xenon or

fluorescent lamp)

Overall illumination of

≥1.2 million lux hours

and ≥200 watt

hours/m² of near UV

energy.

The aromatic,

conjugated system

can absorb UV/Vis

light, leading to

photochemical

degradation. A dark

control is essential.[1]

[2][3][20]

Execution of Stress Conditions:
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Hydrolytic: Add an aliquot of the stock solution to the acid/base solution. If the compound is

poorly soluble, a co-solvent like acetonitrile may be used, but its own stability under the

conditions must be considered.[15]

Oxidative: Add an aliquot of the stock solution to the hydrogen peroxide solution. Store at

room temperature, protected from light.[17]

Thermal: Store vials of the solid compound and a solution of the compound in an oven at the

target temperature.

Photostability: Expose the solid compound and a solution in a chemically inert, transparent

container to a calibrated light source as specified in ICH Q1B.[1][3] A parallel sample

wrapped in aluminum foil serves as the dark control to differentiate between light- and heat-

induced degradation.

Conclusion: Building a Foundation for Success
While specific experimental data on the solubility and stability of 2-Methylpyrrolo[2,1-f]triazin-

4(1H)-one are not yet widely published, the methodologies to robustly determine these critical

parameters are well-established. By systematically applying the kinetic and thermodynamic

solubility assays detailed here, researchers can generate the data needed to interpret

biological results accurately and guide formulation efforts. Similarly, a comprehensive forced

degradation study provides invaluable insights into the molecule's intrinsic stability, informs on

proper storage and handling, and is a regulatory prerequisite for the development of a stability-

indicating analytical method.

The protocols and workflows presented in this guide provide a validated roadmap for the

complete physicochemical characterization of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one, enabling

its confident progression through the drug discovery and development pipeline.
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1-f-triazin-4-1h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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